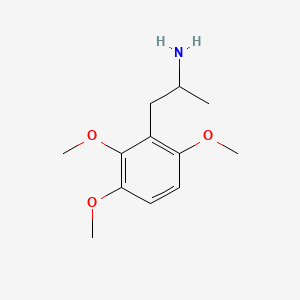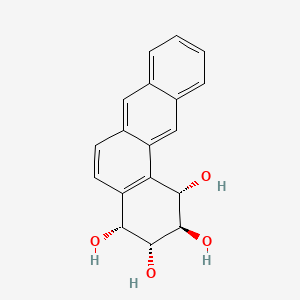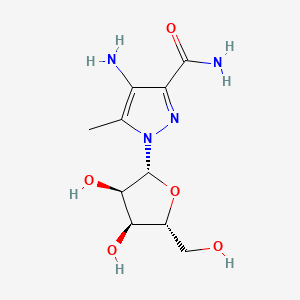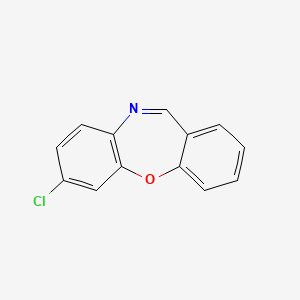
Methanesulfonamide, N-(4-((4-fluoro-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanesulfonamide, N-(4-((4-fluoro-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a methanesulfonamide group attached to a phenyl ring, which is further substituted with a 4-fluoro-9-acridinylamino group and a methoxy group. The monohydrochloride form indicates that it is a hydrochloride salt, which often enhances the solubility and stability of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-((4-fluoro-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride typically involves multiple steps:
Formation of the Acridine Derivative: The initial step involves the synthesis of the 4-fluoro-9-acridinylamine derivative. This can be achieved through the nitration of acridine followed by reduction and fluorination.
Coupling Reaction: The acridine derivative is then coupled with a methoxy-substituted phenylamine under specific conditions to form the intermediate compound.
Sulfonamide Formation: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide derivative.
Hydrochloride Formation: Finally, the compound is converted to its monohydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts and solvents.
化学反应分析
Types of Reactions
Methanesulfonamide, N-(4-((4-fluoro-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methoxy and fluoro groups can be substituted under specific conditions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation and nitration reactions often use reagents like bromine, chlorine, and nitric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl and acridine derivatives.
科学研究应用
Methanesulfonamide, N-(4-((4-fluoro-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its unique structural properties.
作用机制
The mechanism of action of Methanesulfonamide, N-(4-((4-fluoro-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride involves its interaction with specific molecular targets. The acridine moiety is known to intercalate with DNA, disrupting the replication process. The methanesulfonamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, inhibiting their function. These interactions lead to the compound’s biological effects, including its potential anticancer activity.
相似化合物的比较
Similar Compounds
- Methanesulfonamide, N-(3-(dimethylamino)-4-((4-fluoro-9-acridinyl)amino)phenyl)-
- Methanesulfonanilide, 4’-((4-fluoro-9-acridinyl)amino)-3’-methoxy-
Uniqueness
Methanesulfonamide, N-(4-((4-fluoro-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the monohydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
属性
CAS 编号 |
76708-66-2 |
|---|---|
分子式 |
C21H19ClFN3O3S |
分子量 |
447.9 g/mol |
IUPAC 名称 |
N-[4-[(4-fluoroacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C21H18FN3O3S.ClH/c1-28-19-12-13(25-29(2,26)27)10-11-18(19)24-20-14-6-3-4-9-17(14)23-21-15(20)7-5-8-16(21)22;/h3-12,25H,1-2H3,(H,23,24);1H |
InChI 键 |
IESYCUSBGKBUON-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















